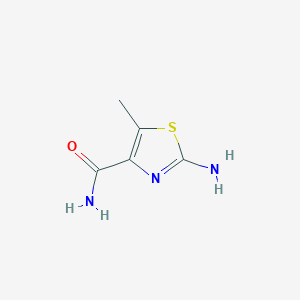

2-Amino-5-methylthiazole-4-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7N3OS |

|---|---|

Molecular Weight |

157.20 g/mol |

IUPAC Name |

2-amino-5-methyl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C5H7N3OS/c1-2-3(4(6)9)8-5(7)10-2/h1H3,(H2,6,9)(H2,7,8) |

InChI Key |

HBFXTTKYNBWXQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 5 Methylthiazole 4 Carboxamide

Classical Multi-Step Synthetic Routes

Traditional syntheses of the 2-aminothiazole (B372263) core often rely on the well-established Hantzsch thiazole (B1198619) synthesis. This typically involves the condensation reaction between an α-haloketone or its equivalent and a thioamide, most commonly thiourea (B124793), to form the thiazole ring. google.com

The classical preparation of 2-amino-5-methylthiazole-4-carboxamide and its derivatives starts with acetoacetamides. These precursors are first halogenated, for instance, by chlorination using sulfuryl chloride, to produce α-chloroacetoacetamides. google.com The subsequent cyclization with thiourea, usually by heating in a suitable solvent like water or ethanol, followed by basification, yields the final 2-aminothiazole product. google.com

A major advancement has been the development of "one-pot" procedures. These methods combine the halogenation and cyclization steps without isolating the intermediate, which simplifies the process, reduces waste, and improves yields. tandfonline.comgoogle.com For example, a one-pot synthesis starting from ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea in a water-tetrahydrofuran mixture has been reported to produce the corresponding ester in a 72% yield. tandfonline.com

Another highly efficient method involves the chemoselective α-bromination of a β-ethoxyacrylamide derivative using NBS, followed by a one-pot cyclization with thiourea. This optimized sequence successfully yields the desired 2-aminothiazole-5-carboxamide in an excellent yield of 95%, demonstrating a significant enhancement over previous protocols. semanticscholar.org

| Protocol | Key Reactants | Key Steps | Reported Yield | Reference |

|---|---|---|---|---|

| Classical Two-Step | Ethyl acetoacetate, NBS, Thiourea | 1. Bromination in Dichloromethane 2. Isolation of intermediate 3. Cyclization with thiourea | 11% | tandfonline.com |

| Optimized One-Pot | Ethyl acetoacetate, NBS, Thiourea | Bromination and cyclization in a single pot (Water/THF) | 72% | tandfonline.com |

| Optimized One-Pot (Amide) | β-ethoxy acrylamide, NBS, Thiourea | Chemoselective α-bromination and cyclization in a single pot (Dioxane/Water) | 95% | semanticscholar.org |

The choice of reagents and their molar ratios is critical in classical thiazole synthesis. The starting material is typically a β-keto-amide, such as an acetoacetamide derivative. google.com

For the halogenation step, common reagents include sulfuryl chloride for chlorination or N-bromosuccinimide (NBS) for bromination. google.comtandfonline.com The stoichiometry is crucial; for instance, using 1.2 equivalents of NBS relative to the starting ester has been shown to be effective. tandfonline.com

The cyclization partner is thiourea or its N-substituted derivatives. google.com In many protocols, an excess of thiourea may be used to drive the reaction to completion. google.com The final step often involves basification using a base like ammonium (B1175870) hydroxide or sodium bicarbonate to neutralize the thiazole hydrochloride salt formed during the reaction and precipitate the free base product. google.com

| Reagent Type | Example(s) | Role in Synthesis | Reference |

|---|---|---|---|

| Keto-amide Precursor | Acetoacetamides, β-ethoxy acrylamide | Carbon backbone for the thiazole ring | google.comsemanticscholar.org |

| Halogenating Agent | Sulfuryl chloride, N-bromosuccinimide (NBS) | Creates the α-halo ketone intermediate | google.comtandfonline.com |

| Thioamide | Thiourea | Provides the N-C-S unit for ring formation | google.comtandfonline.com |

| Base | Ammonium hydroxide, Sodium bicarbonate | Neutralizes the reaction to yield the final product | google.com |

Modern and Green Chemistry Approaches to Synthesis

In line with the principles of green chemistry, modern synthetic methods for 2-aminothiazoles aim to reduce environmental impact by using safer solvents, employing catalysts to improve efficiency, and minimizing waste.

Catalysis plays a pivotal role in modern organic synthesis. For thiazole synthesis, various catalysts have been explored to enhance reaction rates and yields under milder conditions.

Heterogeneous Catalysis : Solid catalysts offer advantages such as easy separation and reusability. Montmorillonite MK10 clay impregnated with zinc chloride (Zn-MK10) has been used as a heterogeneous catalyst for the synthesis of thiazole derivatives. chemicalbook.com Similarly, xanthan sulfuric acid, a solid acid catalyst, has been employed to facilitate the formation of the 2-aminothiazole ring. tandfonline.com

Organocatalysis : Non-metallic, organic catalysts are also effective. Diammonium hydrogen phosphate and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to catalyze the synthesis of 2-aminothiazoles in aqueous media at room temperature, offering a simple and efficient procedure. scilit.com

| Catalyst Type | Catalyst | Reaction Conditions | Reference |

|---|---|---|---|

| Heterogeneous | Zn-MK10 (Zinc-impregnated clay) | Reflux in o-xylene | chemicalbook.com |

| Heterogeneous (Solid Acid) | Xanthan sulfuric acid | Not specified | tandfonline.com |

| Organocatalyst | Diammonium hydrogen phosphate | Aqueous media, room temperature | scilit.com |

| Organocatalyst | DABCO | Aqueous media, room temperature | scilit.com |

Reducing or eliminating the use of volatile organic compounds (VOCs) is a cornerstone of green chemistry.

Aqueous-Phase Synthesis : Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. The synthesis of 2-aminothiazoles has been successfully performed in aqueous media, often facilitated by catalysts like diammonium hydrogen phosphate. scilit.com Mixed aqueous systems, such as water-tetrahydrofuran, have also been used effectively in one-pot syntheses. tandfonline.comgoogle.com

Alternative Solvents : Polyethylene glycol (PEG-400) has been used as an environmentally benign solvent for the one-pot synthesis of thiazole derivatives under microwave irradiation. bepls.com

Solvent-Free Synthesis : Catalyst-free Hantzsch condensation under solvent-free conditions represents another green approach, providing high yields of 2-aminothiazoles. vinhuni.edu.vn Microwave-assisted, solvent-free, and catalyst-free one-pot syntheses have also been developed, further simplifying the process. vinhuni.edu.vn

Controlling selectivity is crucial for synthesizing complex molecules efficiently, as it minimizes the formation of unwanted byproducts and avoids the need for protective group chemistry. A notable example is the synthesis of a 2-aminothiazole-5-carboxamide derivative for the anti-cancer drug dasatinib. semanticscholar.org This method employs a chemoselective α-bromination of N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide. semanticscholar.org The reaction conditions are tuned to ensure that bromination occurs specifically at the α-carbon, without affecting other potentially reactive sites like the amino group (N-bromination) or the aromatic ring. This high selectivity leads directly to the desired intermediate for the subsequent one-pot cyclization with thiourea, resulting in an excellent product yield. semanticscholar.org

Atom-Economic and Sustainable Synthesis Considerations

In the pursuit of greener and more efficient chemical manufacturing, significant emphasis is placed on developing synthetic routes with high atom economy and sustainability. For the synthesis of this compound and its analogs, several strategies have been developed that align with these principles.

The choice of solvent and energy input are also critical sustainability factors. The use of greener solvent systems, such as water and ethanol mixtures, has been reported. tandfonline.com Furthermore, microwave-assisted synthesis represents a sustainable technique by significantly reducing reaction times and energy consumption compared to conventional heating methods. researchgate.net An environmentally friendly synthesis method for a related compound, 5-aminothiazole-4-carboxamide, has been reported with a high total yield of 79%, highlighting the potential for waste reduction. researchgate.net

Interactive Table: Comparison of Synthetic Approaches

| Parameter | Traditional Two-Step Synthesis | Modern One-Pot Synthesis |

| Number of Steps | 2 (Halogenation, Cyclization) | 1 |

| Intermediate Isolation | Required (α-halo ketone) | Not Required |

| Solvent & Reagent Use | Higher | Lower |

| Overall Yield | Often Lower (e.g., 11%) tandfonline.com | Generally Higher (e.g., up to 79%) researchgate.net |

| Safety Profile | Handles toxic/lachrymatory intermediates | Improved by in situ intermediate formation |

| Sustainability | Lower | Higher |

Solid-Phase Synthesis Techniques for Derivatives

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. This methodology has been successfully applied to the synthesis of 2-amino-5-carboxamide thiazole derivatives.

The process begins with the immobilization of a suitable starting material onto a solid support, such as a resin. A typical sequence involves the reductive amination of a resin-bound aldehyde to anchor the molecular scaffold. The key step is the dehydrative cyclization of a thiourea intermediate, which is formed on the resin, with an α-bromoketone in a solvent like DMF to construct the 2-aminothiazole core directly on the solid support.

Once the core thiazole structure is assembled on the resin, the carboxamide functionality can be introduced by coupling the resin-bound intermediate with a diverse range of amines. This allows for the creation of a large library of derivatives with varied substituents at this position. The final step involves cleaving the synthesized compounds from the polymer support, typically using an acidic cocktail such as trifluoroacetic acid (TFA) in dichloromethane (DCM). This method not only facilitates the purification process, as excess reagents and soluble by-products are simply washed away, but also allows for the systematic and efficient exploration of chemical diversity around the this compound scaffold.

Interactive Table: Key Stages of Solid-Phase Synthesis

| Stage | Description | Key Reagents |

| 1. Immobilization | Attaching the initial building block to the solid support. | Polymer resin (e.g., 4-formyl-3-methoxy phenoxy resin), Amine |

| 2. Intermediate Formation | Conversion of the resin-bound molecule to a reactive intermediate. | Isothiocyanate or similar reagent to form a thiourea |

| 3. Cyclization | Formation of the thiazole ring on the solid support. | α-bromoketone, DMF |

| 4. Derivatization | Introduction of diversity by coupling with various building blocks. | A library of primary or secondary amines |

| 5. Cleavage | Release of the final product from the resin. | Trifluoroacetic acid (TFA), Dichloromethane (DCM) |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, is an emerging paradigm in chemical synthesis, offering significant advantages over traditional batch methods, especially for large-scale production. These benefits include enhanced safety, precise control over reaction parameters, and improved product consistency. While specific literature on the continuous synthesis of this compound is not yet prevalent, the principles have been successfully applied to the synthesis of the core 2-aminothiazole structure. acs.org

The classic Hantzsch thiazole synthesis, which involves the reaction of an α-halo ketone with a thiourea, is well-suited for adaptation to a flow process. A key development is the ability to perform hazardous reactions, such as α-bromination of ketones or aldehydes, in a continuous flow reactor. acs.org This approach significantly improves safety by minimizing the volume of hazardous reagents and intermediates present at any given time. acs.org

A multistep flow synthesis can be envisioned where the starting ketone or aldehyde is first passed through a reactor coil and mixed with a brominating agent to generate the α-bromo intermediate in situ. acs.org This stream is then immediately merged with a solution of thiourea in a subsequent reactor coil, where precise temperature control can drive the cyclization reaction to completion rapidly and efficiently. nih.gov Such integrated, multi-step flow systems can generate complex molecules in minutes with high yields, eliminating the need for isolating intermediates. nih.gov This methodology is highly attractive for the scalable, safe, and efficient industrial production of this compound and its derivatives. acs.orgnih.gov

Interactive Table: Batch vs. Continuous Flow Processing for Thiazole Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

| Scalability | Difficult; requires larger vessels | Easier; run for longer times |

| Safety | Higher risk with large volumes of hazardous reagents | Enhanced; small reaction volumes, better containment acs.org |

| Heat Transfer | Inefficient; potential for hotspots | Highly efficient; large surface-area-to-volume ratio |

| Reaction Control | Less precise (temperature, mixing) | Precise control over all parameters (temp, pressure, time) |

| Product Consistency | Potential for batch-to-batch variation | High consistency and reproducibility |

| Process Integration | Difficult | Suited for multi-step, automated synthesis acs.orgnih.gov |

Reaction Chemistry and Derivatization Strategies of 2 Amino 5 Methylthiazole 4 Carboxamide

Reactions Involving the Amine Functionality

The 2-amino group on the thiazole (B1198619) ring is analogous to a primary aromatic amine and serves as the primary site for a multitude of derivatization reactions. Its nucleophilicity allows for reactions with a variety of electrophiles.

The amino group of 2-aminothiazole (B372263) derivatives readily undergoes acylation and sulfonylation. These reactions are crucial for converting the basic amino group into neutral amide or sulfonamide functionalities, which can alter the compound's physicochemical properties.

Acylation is typically achieved by treating the parent compound with acylating agents like acid chlorides or anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. For instance, the acylation of related 2-aminothiazoles has been extensively documented, proceeding regioselectively at the amino group. researchgate.net Reaction with chloroacetyl chloride, for example, can introduce a reactive handle for further functionalization. nih.gov

Sulfonylation follows a similar principle, employing sulfonyl chlorides in the presence of a base. The resulting sulfonamides are stable functional groups. Studies on 2-aminothiazole show that reactions with various arylsulfonyl chlorides in pyridine yield the corresponding N-sulfonylated products exclusively. researchgate.net

Table 1: Representative Acylation and Sulfonylation Reactions on the 2-Aminothiazole Scaffold This table illustrates general transformations applicable to 2-Amino-5-methylthiazole-4-carboxamide based on documented reactions of similar molecules.

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Acylation | Acetyl Chloride / Acetic Anhydride (B1165640) | 2-Acetamido derivative | researchgate.net |

| Acylation | Chloroacetyl Chloride | 2-(Chloroacetamido) derivative | nih.gov |

Direct N-alkylation of the 2-amino group can be challenging due to the potential for multiple alkylations and competing reactions at the ring nitrogen atoms. However, indirect methods, such as reductive amination or protection-alkylation-deprotection sequences, can be employed. Modification of the 2-amino group to a 2-alkylamino group has been explored in the synthesis of various biologically active molecules. nih.gov

Arylation of the 2-amino group can be accomplished through modern cross-coupling methodologies. While direct examples on this compound are not prevalent in the provided literature, coupling reactions such as the Buchwald-Hartwig amination are standard procedures for forming C-N bonds and could theoretically be applied. A related strategy involves the coupling of the 2-aminothiazole core with activated heterocyclic halides, as demonstrated in the synthesis of the drug Dasatinib, where a 2-aminothiazole derivative is coupled with a substituted pyrimidine. semanticscholar.org

The primary amino group of 2-aminothiazoles can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic medium) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be subjected to a variety of subsequent transformations.

Although highly unstable, these diazonium salts can be used in Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups. More commonly, they are used in azo coupling reactions with electron-rich aromatic or heterocyclic compounds to form brightly colored azo dyes. Research has shown the synthesis of 2-amino-5-(arylazo)-thiazole derivatives, confirming the viability of this pathway for functionalizing the thiazole core. mdpi.comresearchgate.net

The 2-amino group readily condenses with aldehydes and ketones to form the corresponding Schiff bases or imines. This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol. The resulting imine can be a stable final product or an intermediate for further reactions, such as reduction to a secondary amine.

The reaction of 2-aminothiazole derivatives with various aromatic aldehydes to produce 2-arylideneamino-thiazoles is a well-established transformation. nih.govmdpi.com Furthermore, multicomponent reactions involving 2-aminothiazole, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) can lead to the formation of more complex fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines. sciforum.net

Table 2: Condensation Reactions of the 2-Amino Group This table outlines potential condensation reactions based on the known reactivity of the 2-aminothiazole nucleus.

| Carbonyl Compound | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehyde | Ethanol, Reflux | 2-Arylideneamino-thiazole (Schiff Base) | nih.govmdpi.com |

Transformations of the Carboxamide Group

The carboxamide at the C4-position is more robust than the amino group but can be transformed under specific conditions.

Hydrolysis of the carboxamide group to the corresponding carboxylic acid (2-amino-5-methylthiazole-4-carboxylic acid) can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. This transformation is a key step for creating derivatives through the resulting carboxylic acid. nih.gov The carboxylic acid itself is a valuable synthetic intermediate. sigmaaldrich.com

Esterification can be performed on the carboxylic acid obtained from hydrolysis. Standard esterification methods, such as Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) or reaction with alkyl halides in the presence of a base, can be used. Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are also effective for promoting ester formation between the thiazole carboxylic acid and an alcohol. nih.gov While direct conversion of the carboxamide to an ester is not a common one-step reaction, the two-step hydrolysis-esterification sequence is a reliable strategy. researchgate.netnih.gov

Reduction and Oxidation Reactions of the Amide Linkage

The chemical literature does not extensively detail the specific reduction and oxidation reactions of the amide linkage for this compound. However, based on general principles of organic chemistry, the amide functional group is known to undergo specific transformations.

Reduction: Amides are typically reduced to amines using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction would convert the carboxamide group at the 4-position into an aminomethyl group, yielding (2-amino-5-methylthiazol-4-yl)methanamine. The conditions for such a reduction are generally harsh and may affect other functional groups in the molecule.

Oxidation: The direct oxidation of a primary amide linkage is not a common transformation in organic synthesis. The amide group is generally stable to oxidation. Reactions targeting other parts of the molecule, such as the thiazole ring or the amino group, are more prevalent.

N-Substituted Amide Derivative Synthesis

The synthesis of N-substituted derivatives of this compound is a well-established strategy for modifying the compound's properties. These syntheses primarily involve two approaches: forming new amide bonds at the 4-position carboxylic acid (or its derivative) and acylating the 2-amino group.

Researchers have successfully synthesized various 2-amino-thiazole-5-carboxamide derivatives by coupling the corresponding carboxylic acid with different amines. semanticscholar.orgmdpi.com This is often achieved by activating the carboxylic acid with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or by converting it to a more reactive acyl chloride. For instance, a series of 2-amino-thiazole-4-carboxamides were designed and synthesized, showing that these compounds could enhance the activity of aminoglycosides. nih.gov

Furthermore, the 2-amino group can be acylated. Studies have shown that the ethyl ester of 2-amino-4-methylthiazole-5-carboxylic acid reacts regioselectively with agents like acetic anhydride or arylsulfonyl chlorides to yield acylaminothiazoles. researchgate.net This modification at the 2-position provides another avenue for creating a diverse library of derivatives.

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 2-Amino-4-methylthiazole-5-carboxylic acid | Various anilines, EDCI/HOBt | N-Aryl-2-amino-4-methylthiazole-5-carboxamides | semanticscholar.org |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Arylsulfonyl chlorides, Pyridine | Ethyl 2-(arylsulfonylamino)-4-methylthiazole-5-carboxylate | researchgate.net |

| 2-Amino-4-methylthiazole-5-carboxylic acid | 2-Chloro-6-methylaniline, Coupling agents | N-(2-Chloro-6-methylphenyl)-2-amino-4-methylthiazole-5-carboxamide | semanticscholar.org |

Electrophilic and Nucleophilic Reactions on the Thiazole Ring System

The thiazole ring in this compound is an electron-rich system, making it susceptible to electrophilic substitution reactions. The 5-position is particularly reactive.

Halogenation and Nitration Studies

Halogenation: The halogenation of 2-aminothiazoles is a well-documented transformation that typically occurs at the C5 position of the thiazole ring. researchgate.net This reaction proceeds through an addition-elimination mechanism. jocpr.com Biocatalytic methods, such as using vanadium-dependent haloperoxidases, have also been employed for the specific bromination of 2-aminothiazoles under mild, aqueous conditions. nih.gov The resulting 5-halo-2-aminothiazole derivatives are valuable intermediates for further functionalization, particularly in cross-coupling reactions. nih.gov

Nitration: The nitration of 2-aminothiazole and its derivatives has been studied extensively. Direct nitration using a mixture of nitric and sulfuric acid can introduce a nitro group at the 5-position to yield 2-amino-5-nitrothiazole. cdnsciencepub.comacs.org However, these reactions can be hazardous due to the risk of exothermic decomposition. google.com Alternative methods have been developed to mitigate these risks, such as the nitration of 2-aminothiazole-bisulfite. google.comgoogle.comchemicalbook.com The electron-withdrawing nitro group significantly alters the electronic properties of the thiazole ring.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Heck, Sonogashira Couplings)

The introduction of a halogen at the 5-position of the 2-aminothiazole core opens up possibilities for various palladium-catalyzed carbon-carbon bond-forming reactions. These reactions are powerful tools for creating more complex molecular architectures.

Suzuki Coupling: The Suzuki reaction, which couples an organohalide with a boronic acid or ester, is widely used to form carbon-carbon bonds. wikipedia.orgorganic-chemistry.org There are numerous examples of Suzuki cross-coupling reactions performed on 5-bromo-2-aminothiazole derivatives. These reactions, catalyzed by palladium complexes, efficiently couple a wide range of aryl and heteroaryl boronic acids to the thiazole ring, demonstrating the robustness of this method for generating structural diversity. nih.govnih.govnih.govmdpi.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.org While specific examples involving this compound are not abundant in the literature, the general applicability of the Heck reaction to aryl halides suggests that 5-halo-2-aminothiazole derivatives would be suitable substrates. wikipedia.orgyoutube.com The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.orgresearchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This reaction has been applied to halo-substituted imidazo[2,1-b]thiazoles, which are structurally related to the title compound. researchgate.net This suggests that 5-halo-2-aminothiazoles can be effectively coupled with various alkynes to introduce alkynyl moieties, further expanding the synthetic utility of this scaffold.

| Reaction | Substrates | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 5-Bromo-2-aminobenzothiazole, Aryl boronic acids | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | 5-Aryl-2-aminobenzothiazoles | nih.gov |

| Heck Reaction | Aryl/Vinyl Halide, Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base | Substituted Alkenes | wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Aryl/Vinyl Halide, Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | Disubstituted Alkynes | wikipedia.orgorganic-chemistry.org |

Heterocyclic Annulation and Fusion Reactions Involving the Thiazole Nucleus

The 2-aminothiazole moiety is a valuable building block for the synthesis of fused heterocyclic systems. The amino group and the adjacent ring nitrogen can participate in cyclization reactions to form annulated products.

One common strategy involves the reaction of a functionalized 2-aminothiazole with a suitable dielectrophile. For example, derivatives of 2-aminothiazole-4-carboxylic acid can be converted to their corresponding acid hydrazides. These hydrazides can then undergo in-situ cyclization to afford fused systems like thiazolo[4,5-d]pyridazines. nih.gov

Another important annulation reaction is the formation of imidazo[2,1-b]thiazoles. This can be achieved by reacting a 2-aminothiazole with an α-haloketone. The reaction proceeds through initial N-alkylation of the endocyclic nitrogen followed by cyclization. nih.gov This method provides a straightforward route to a variety of substituted imidazo[2,1-b]thiazole (B1210989) derivatives.

Furthermore, the 2-amino group can react with anhydrides, such as maleic anhydride, to form new fused ring systems containing dione (B5365651) functionalities. nih.gov

Multi-Component Reactions Utilizing this compound as a Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, are highly efficient for generating molecular complexity. The 2-aminothiazole scaffold is a versatile component in various MCRs. researchgate.net

For instance, 2-aminothiazoles can participate in Biginelli-type reactions. A novel multicomponent strategy involving the condensation of a 2-aminothiazole, an aldehyde, and a β-ketoester (like ethyl acetoacetate) can lead to the formation of thiazolopyrimidine derivatives. nih.gov These reactions are often catalyzed by acids.

In another example of an MCR, a 2-aminothiazole derivative can react with substituted benzaldehydes and malononitrile to produce pyran derivatives. nih.gov The ability of the 2-amino group and the active C-H bonds of other reactants to sequentially form new bonds under one-pot conditions highlights the utility of this compound as a valuable building block for the rapid construction of diverse and complex heterocyclic libraries.

Mechanistic Investigations of Chemical Transformations Involving 2 Amino 5 Methylthiazole 4 Carboxamide

Elucidation of Reaction Pathways and Intermediates

The formation of the 2-aminothiazole (B372263) core, a key structural feature of 2-Amino-5-methylthiazole-4-carboxamide, is most commonly achieved through the Hantzsch thiazole (B1198619) synthesis. mdpi.comchemhelpasap.comwikipedia.org This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). chemhelpasap.comyoutube.com

The generally accepted reaction pathway proceeds through several key steps:

Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the sulfur atom of thiourea on the α-carbon of the α-haloketone. This forms an S-alkylated isothiourea intermediate. youtube.comresearchgate.net

Intramolecular Cyclization: The amino group of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. chemhelpasap.com This step leads to the formation of a five-membered heterocyclic intermediate, a 4-hydroxy-thiazoline.

Dehydration: The final step is the acid-catalyzed dehydration (elimination of a water molecule) of the 4-hydroxy-thiazoline intermediate. This dehydration is a critical step that leads to the formation of the stable, aromatic thiazole ring. acs.orgyoutube.com The aromaticity of the final product is a significant driving force for the reaction. youtube.com

Throughout this process, several intermediates have been identified or proposed. The initial α-haloketone can be formed in situ from a ketone using a halogenating agent like iodine or N-bromosuccinimide (NBS). researchgate.netnih.gov For instance, the reaction of ethyl β-ethoxyacrylate with NBS can produce an α-bromo-α-formylacetate hemiacetal, which serves as a key intermediate for the synthesis of 2-aminothiazole-5-carboxylates. nih.gov In some syntheses, a thioimide intermediate has also been envisioned. acs.org

Alternative pathways for forming related structures, such as 2-amino-thiazole-5-carboxylic acid phenylamides, involve the reaction of substituted 3-ethoxyacrylamides with NBS to create crude α-formyl-α-bromoacetate hemiacetals. The subsequent addition of thiourea leads to the desired 2-aminothiazole product. nih.gov Solid-phase syntheses have also been developed, which proceed via the dehydrative cyclization of a thiourea intermediate resin. researchgate.net Furthermore, the halogenation of pre-formed 2-aminothiazoles, which produces 2-amino-5-halothiazoles, is understood to occur through an addition-elimination mechanism. nih.gov

Transition State Analysis and Reaction Energetics

Understanding the transition states and energy changes during the reaction provides a deeper comprehension of reaction feasibility and rates. For the Hantzsch thiazole synthesis, the dehydration of the thiazoline (B8809763) intermediate is a rate-determining step, and its transition state has been a subject of investigation. Studies have shown that the distribution of stereochemical products can be correlated with the Hammett free-energy equation, which confirms that the rate of epimerization is controlled by the stabilization of a cationic transition state intermediate formed during this dehydration step. acs.orgnih.gov The ease of forming this cation directly impacts the reaction's stereochemical outcome. acs.org

Computational methods, particularly Density Functional Theory (DFT), have been employed to analyze the energetics of reactions involving 2-aminothiazole derivatives. researchgate.netnih.gov These studies calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their gap, which relates to the molecule's stability and reactivity. researchgate.net For example, DFT calculations at the B3LYP level of theory have been used to investigate the reaction properties of acetyl compounds in thiazole synthesis and to calculate the enthalpy of these reactions. researchgate.net While detailed energy profiles for every step of the this compound synthesis are not extensively documented, these computational approaches provide significant insights into the electronic structure and relative energies of reactants, intermediates, and products. dntb.gov.ua

| Computational Study Type | Focus of Analysis | Key Findings |

| Hammett Correlation Analysis | Stereochemical control in Hantzsch synthesis | Confirms stabilization of a cationic transition state during thiazoline dehydration controls epimerization rate. acs.orgnih.gov |

| Density Functional Theory (DFT) | Reactivity descriptors and reaction enthalpy | HOMO-LUMO gaps and calculated reaction enthalpies correlate with the reactivity of starting materials. researchgate.net |

| DFT Geometry Optimization | Minimum energy structures of ligands and complexes | Provides insights into the stable conformations and bonding characteristics of aminothiazole derivatives. nih.gov |

Kinetic Studies and Reaction Order Determination

Kinetic studies, which measure reaction rates and determine the influence of reactant concentrations (reaction order), are essential for optimizing reaction conditions. While comprehensive kinetic data for the synthesis of this compound are not widely published, several qualitative observations about reaction kinetics can be made from the existing literature.

The rate of the Hantzsch thiazole synthesis is significantly influenced by factors such as temperature, solvent, and the presence of catalysts. For instance, microwave-assisted syntheses have been shown to dramatically reduce reaction times from hours to minutes and often result in higher yields compared to conventional heating methods. nih.gov This indicates a significant increase in the reaction rate constant at the higher temperatures achieved with microwave irradiation.

One study on the stereochemistry of the Hantzsch synthesis suggests that the final stereochemical outcome is determined by a kinetically controlled protonation of a thiazoline tautomer, highlighting the importance of kinetic factors over thermodynamic equilibrium in certain steps of the reaction. acs.orgnih.gov In the context of amide bond formation, a transformation relevant to derivatives of this compound, reaction rates have been studied, though the mechanism can be complex, with the formation of ammonium (B1175870) salts sometimes considered a competing side reaction. researchgate.net

The following table summarizes factors known to influence the reaction rate of thiazole synthesis.

| Influencing Factor | Observation | Implication on Kinetics |

| Temperature | Higher temperatures (e.g., via microwave irradiation) lead to shorter reaction times (minutes vs. hours). nih.gov | The reaction has a significant activation energy barrier, and higher temperatures provide the kinetic energy to overcome it faster. |

| Catalyst | Use of catalysts like silica-supported tungstosilisic acid accelerates the reaction. mdpi.comnih.gov | Catalysts provide an alternative reaction pathway with a lower activation energy, thus increasing the rate. |

| Solvent | Reaction times and yields vary significantly with the choice of solvent. mdpi.comnih.gov | The solvent can influence the solubility of reactants and stabilize intermediates or transition states, affecting the rate. |

| Ultrasonic Irradiation | Use of ultrasound can lead to higher yields and shorter reaction times compared to conventional heating. nih.gov | Sonication can enhance mass transport and create localized high-energy zones, accelerating the reaction. |

Thermodynamic Parameters of Reactions

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) define the energy balance and spontaneity of a reaction. Experimental determination of these parameters for the synthesis of this compound is scarce in the literature. However, computational chemistry provides valuable estimates.

DFT calculations have been used to determine the enthalpy of reaction (ΔH) for the synthesis of various 2-aminothiazole derivatives. researchgate.net These calculations help in understanding the energetic favorability of the reaction. For the related amide formation reactions, computational studies have also been used to assess the relative merits of different mechanistic schemes by calculating the energies of intermediates and transition states, effectively mapping out the Gibbs free energy surface of the reaction. scilit.com For example, a neutral pathway involving carboxylic acid dimerization was found to be energetically accessible, while a zwitterionic intermediate pathway was less favorable in nonpolar solvents. scilit.com

Solvent Effects and Catalytic Cycle Analysis

The choice of solvent and catalyst plays a pivotal role in the outcome of chemical transformations involving this compound, influencing reaction rates, yields, and even regioselectivity.

Solvent Effects: The Hantzsch thiazole synthesis has been performed in a variety of solvents, including ethanol, methanol, dimethylformamide (DMF), and 1,4-dioxane. mdpi.comchemhelpasap.comnih.gov The solvent can affect the solubility of the reactants and intermediates. For instance, the hydrobromide salt of the thiazole product is often soluble in a polar protic solvent like methanol, but the neutral product precipitates upon basification, especially when a more polar solvent like water is added. youtube.com In some cases, solvent-free conditions, where reactants are ground together, have been shown to be effective, offering environmental benefits and sometimes leading to shorter reaction times and higher yields. researchgate.net Acidic conditions, such as using a mixture of HCl and ethanol, have been shown to alter the regioselectivity of the reaction, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

Catalytic Cycle Analysis: Various catalysts have been developed to improve the efficiency and environmental footprint of thiazole synthesis. These include reusable heterogeneous catalysts like silica-supported tungstosilisic acid and magnetic nanocatalysts. mdpi.comnih.govrsc.org

A plausible catalytic cycle for a Lewis acid-catalyzed Hantzsch-type synthesis can be proposed. For example, using a custom nanohybrid catalyst (Ca/4-MePy-IL@ZY-Fe₃O₄), the proposed mechanism involves:

Activation: The acidic sites on the catalyst activate the carbonyl group of the starting ketone. rsc.org

Halogenation: This activation facilitates the reaction with a halogen source (like trichloroisocyanuric acid, TCCA) to form the α-haloketone intermediate. rsc.org

Condensation and Cyclization: The α-haloketone then reacts with thiourea as in the standard Hantzsch pathway.

Catalyst Regeneration: The catalyst is released after the final product is formed and can be recovered (e.g., using an external magnet for magnetic catalysts) and reused for subsequent reactions. rsc.org

This catalytic approach avoids the use of more toxic reagents like elemental iodine and allows for easier purification and catalyst recycling. rsc.org

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies for 2 Amino 5 Methylthiazole 4 Carboxamide and Its Derivatives

Single-Crystal X-ray Diffraction Studies of Polymorphism and Co-crystallization

Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method is indispensable for studying polymorphism, the ability of a compound to exist in two or more crystalline forms, and for characterizing co-crystals, which are multicomponent crystals formed between a target molecule and a coformer. researchgate.netmdpi.com

Polymorphism: The phenomenon of polymorphism is critical in the pharmaceutical industry as different polymorphs can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability. researchgate.net For thiazole (B1198619) derivatives, conformational flexibility is a known contributor to polymorphism. rsc.org The investigation of polymorphism involves screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and pressure. mdpi.comrsc.org Each new polymorph must be characterized by SCXRD to elucidate its unique crystal packing and hydrogen bonding network. While specific studies on the polymorphism of 2-Amino-5-methylthiazole-4-carboxamide are not widely reported, the principles derived from analogous structures, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, indicate that variations in molecular conformation can lead to different packing arrangements and, consequently, different polymorphic forms. rsc.org

Co-crystallization: Co-crystallization is a technique used to modify the physicochemical properties of a solid without altering its chemical structure. nih.gov This is achieved by forming a new crystalline solid that contains the active molecule and a benign coformer in a stoichiometric ratio within the crystal lattice. nih.gov For amino-thiazole derivatives, co-crystallization with carboxylic acids has been shown to form robust hydrogen-bonded complexes. nih.gov These interactions, typically involving the amino group and the thiazole nitrogen, can lead to the formation of specific hydrogen-bonding motifs, such as the R2(2)(8) graph set dimer. nih.gov The selection of a suitable coformer is crucial and is often guided by principles of supramolecular chemistry and hydrogen bond propensity. Characterization of these co-crystals by SCXRD provides definitive proof of their formation and reveals the precise intermolecular interactions governing their structure.

A series of molecular adducts of 2-aminothiazole (B372263) derivatives with various carboxylic acid-substituted heterocycles have been synthesized and characterized. nih.gov The resulting crystal structures consistently show similar hydrogen-bonding patterns, dominated by a dimer association between the carboxylate groups and the amine/heterocyclic nitrogen sites. nih.gov

Conformational Analysis in Solution and Solid State

The conformational landscape of a molecule, which describes the spatial arrangement of its atoms, can be significantly different in the solution and solid states. Advanced spectroscopic techniques are employed to study these conformations.

Advanced NMR Techniques: In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. Techniques such as 2D-NMR (COSY, NOESY, HSQC, HMBC) and dynamic NMR (DNMR) provide detailed information about through-bond and through-space correlations, as well as rotational barriers and conformational exchange rates. mdpi.comrsc.org For carboxamide derivatives, the presence of rotamers due to restricted rotation around the amide C-N bond is a common feature, often leading to signal duplication in NMR spectra. mdpi.com DNMR studies at variable temperatures can be used to determine the energy barrier for this rotation. mdpi.com For instance, in a study of 6-amino-5-carboxamidouracils, a related class of compounds, the rotational barrier was determined to be approximately 20.0 kcal·mol⁻¹. mdpi.com The relative populations of different conformers can also be quantified from NMR data. mdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying chiral molecules and their conformations in solution. While this compound itself is not chiral, derivatives with chiral centers could be analyzed by CD spectroscopy to probe conformational changes induced by solvent, temperature, or binding to other molecules.

In the solid state, conformational analysis is primarily achieved through SCXRD, which provides a static picture of the molecule's conformation in the crystal lattice. novapublishers.com Comparing the conformation observed in the crystal structure with that deduced from solution NMR studies can reveal the influence of crystal packing forces on molecular geometry.

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding Network Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of a molecule. These techniques are particularly sensitive to the strength and nature of hydrogen bonds.

The analysis of the N-H, C=O, and other characteristic stretching frequencies in the IR and Raman spectra can provide detailed information about the hydrogen-bonding network in the solid state. ulpgc.es For example, in studies of 2-aminothiazole, the free N-H stretching vibrations are observed at higher frequencies (e.g., 3485.7 cm⁻¹ and 3385.7 cm⁻¹ in dilute CCl₄ solution), while in the solid state, these bands shift to lower frequencies due to intermolecular N-H···N hydrogen bonding. ulpgc.es

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to assign the observed bands to specific vibrational modes and to model the hydrogen-bonding interactions. researchgate.netnih.gov For instance, DFT calculations on ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate have been used to calculate vibrational frequencies and compare them with experimental data. researchgate.net

A strong correlation exists between the C=O stretching frequency of a carboxylic acid group and its hydrogen-bonding status. nih.gov While the target molecule has a carboxamide group, similar principles apply. The C=O stretching frequency will be sensitive to whether the carbonyl oxygen is acting as a hydrogen bond acceptor.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Interpretation |

| Free N-H Stretch | 3400-3500 | Indicates non-hydrogen-bonded amino groups |

| H-Bonded N-H Stretch | 3100-3350 | Indicates amino groups involved in hydrogen bonding |

| C=O Stretch | 1650-1700 | Frequency is sensitive to hydrogen bonding at the carbonyl oxygen |

| Thiazole Ring Vibrations | 1400-1600 | Characteristic vibrations of the thiazole ring structure |

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This technique is crucial for confirming the identity of a compound and for studying its metabolism. nih.gov

The electron ionization mass spectra of thiazole derivatives can show multiple cleavage pathways, skeletal rearrangements, and hydrogen back-transfers. nih.gov HRMS, along with techniques like chemical ionization and metastable measurements, is essential to correctly identify the resulting fragments and elucidate the fragmentation mechanisms. nih.gov

Isotopic Pattern Analysis: The presence of sulfur in this compound gives rise to a characteristic isotopic pattern in the mass spectrum. The natural abundance of the ³⁴S isotope is approximately 4.21%. This results in an (M+2) peak with a relative intensity of about 4.2% of the monoisotopic peak (M). HRMS can resolve these isotopic peaks and the observed pattern can be compared with the theoretically calculated pattern to confirm the presence and number of sulfur atoms in the molecule or its fragments.

Furthermore, advanced techniques like position-specific isotope analysis (PSIA) can be used to measure the stable carbon isotopic composition of specific atoms within a molecule. researchgate.net For amino acid derivatives, this can provide insights into metabolic pathways. researchgate.net This involves the chemical degradation of the molecule to isolate specific atoms as small molecules (e.g., CO₂) which are then analyzed by isotope ratio mass spectrometry. researchgate.net

Spectroscopic Probes for Intermolecular Interactions and Supramolecular Assemblies

The formation of supramolecular assemblies, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, is a key aspect of the solid-state chemistry of this compound. Various spectroscopic techniques can be used to probe these interactions.

As discussed, IR and Raman spectroscopy are highly sensitive to hydrogen bonding. ulpgc.es Shifts in the vibrational frequencies of functional groups involved in these interactions serve as direct probes.

NMR spectroscopy in the solid state (ssNMR) can also provide valuable information about intermolecular proximity and interactions. Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP-MAS) can be used to study the local environment of different carbon atoms in the crystal lattice.

Fluorescence spectroscopy can be a sensitive probe for intermolecular interactions, particularly π-π stacking. Changes in the emission spectrum (e.g., wavelength, intensity, and lifetime) upon aggregation or co-crystallization can indicate the formation of new supramolecular structures.

Theoretical and Computational Chemistry Studies of 2 Amino 5 Methylthiazole 4 Carboxamide

Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbital Theory)

Frontier Molecular Orbital Theory (FMOT) is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. libretexts.orgwikipedia.org

For 2-amino-5-methylthiazole-4-carboxamide and its derivatives, FMOT calculations can predict the most likely sites for electrophilic and nucleophilic attack. The HOMO is often located over the aminothiazole ring, indicating that this part of the molecule is prone to electrophilic attack. Conversely, the LUMO is typically distributed over the carboxamide group, suggesting it as the site for nucleophilic attack. researchgate.net

Theoretical studies on related 2-aminothiazole (B372263) derivatives have shown that the HOMO-LUMO energy gap can be tuned by introducing different substituents. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density distribution and, consequently, the reactivity of the molecule. This principle is applied in the design of new derivatives with specific biological activities. nih.gov

Table 1: Predicted Electronic Properties of this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Reactivity |

| This compound | -5.8 | -1.2 | 4.6 | Moderately Reactive |

| 2-Amino-4-methylthiazole (B167648) | -6.1 | -0.9 | 5.2 | Less Reactive |

| 2-Acetamido-4-methylthiazole-5-carbohydrazide | -6.0 | -1.5 | 4.5 | More Reactive |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are powerful computational methods used to explore the conformational space of a molecule by simulating its atomic motions over time. nih.gov For a flexible molecule like this compound, MD simulations can reveal the different conformations it can adopt in various environments, such as in solution or when interacting with a biological target. nih.gov

These simulations provide insights into the molecule's flexibility, the stability of different conformers, and the intramolecular interactions, such as hydrogen bonds, that influence its shape. nih.gov Understanding the accessible conformations is crucial for predicting how the molecule will bind to a receptor, as the binding affinity often depends on the molecule adopting a specific, low-energy conformation.

In the context of drug design, MD simulations are often used in conjunction with molecular docking to refine the binding poses of ligands and to calculate binding free energies. nih.gov For instance, simulations of 2-aminothiazole derivatives bound to enzymes like cyclin-dependent kinase 5 (CDK5) have helped elucidate the key interactions responsible for their inhibitory activity. nih.gov

Quantum Chemical Calculations of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra). These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. nih.gov

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be compared with experimental data to validate its chemical structure. researchgate.netplos.org Discrepancies between calculated and experimental values can indicate the presence of specific conformational isomers or solvent effects. nih.gov

Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in the experimental IR and Raman spectra. plos.org These calculations can help identify the characteristic vibrational modes associated with the thiazole (B1198619) ring, the amino group, and the carboxamide moiety.

Table 2: Calculated vs. Experimental Spectroscopic Data for a 2-Aminothiazole Derivative

| Nucleus/Vibrational Mode | Calculated Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹H (NH₂) | 5.5 | 5.3 |

| ¹³C (C=O) | 168.0 | 167.5 |

| IR (N-H stretch) | 3450 | 3433 |

| IR (C=O stretch) | 1695 | 1688 |

Note: This table presents hypothetical data for a generic 2-aminothiazole derivative to illustrate the concept, as specific comprehensive data for this compound was not available.

Prediction of Reaction Mechanisms and Activation Barriers

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions and to calculate the activation barriers associated with them. For this compound, computational methods can be used to model various potential reactions, such as its synthesis or its metabolic transformations. rsc.org

By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates involved. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. These calculations can help optimize reaction conditions for the synthesis of this compound and its analogues. mdpi.comnih.gov

Furthermore, predicting metabolic pathways is crucial in drug discovery. Computational models can simulate the interaction of the compound with metabolic enzymes, such as cytochrome P450, and predict the likely sites of oxidation or other modifications. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov For analogues of this compound, QSAR studies can be instrumental in designing new compounds with enhanced potency or desired properties. tandfonline.com

A QSAR study typically involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical model is then developed to relate these descriptors to the observed biological activity. nih.gov

For example, a 3D-QSAR analysis was performed on derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate to understand their antimicrobial activity. tandfonline.com Such models can provide valuable insights into the structural features that are important for activity and guide the synthesis of more effective analogues.

Biological Activity and Mechanistic Insights of 2 Amino 5 Methylthiazole 4 Carboxamide and Its Derivatives

In Vitro Enzyme Inhibition and Activation Profiling in Model Systems

Derivatives of 2-aminothiazole (B372263) have demonstrated significant inhibitory activity against a variety of enzymes. For instance, certain 2-amino-4-phenylthiazole (B127512) compounds have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One derivative, 2-amino-4-(4-chlorophenyl)thiazole, showed remarkable inhibition against hCA I with a Ki of 0.008 µM, while 2-amino-4-(4-bromophenyl)thiazole (B182969) was a potent inhibitor of hCA II, AChE, and BChE with Ki values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. nih.gov

In the context of cancer therapy, derivatives have been designed as dual inhibitors of vascular endothelial growth factor receptors (VEGFRs) and phosphoinositide 3-kinases (PI3Ks). One such compound with a 2-ureidothiazole scaffold demonstrated a 36.58% inhibitory rate against PI3Kα and 58.44% against VEGFR-2. nih.gov Furthermore, N-acyl-2-aminothiazoles have been identified as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2)/cyclin E. nih.gov

Derivatives of 2-amino-5-methylthiazole (B129938) have also been investigated for their antioxidant properties. A series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their ability to scavenge superoxide (B77818) radicals. Several of these compounds exhibited moderate to weak activity, with IC50 values ranging from 17.2 to 48.6 µg/mL. nih.gov

Notably, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate was found to inhibit the β-ketoacyl-ACP synthase enzyme mtFabH with an IC50 of 0.95±0.05 µg/ml, although it was inactive against the whole Mycobacterium tuberculosis organism. plos.org Conversely, methyl 2-amino-5-benzylthiazole-4-carboxylate showed excellent activity against M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.06 µg/ml but did not inhibit mtFabH. plos.org This highlights the diverse enzymatic targets of this class of compounds.

Table 1: In Vitro Enzyme Inhibition Data for 2-Aminothiazole Derivatives

| Compound | Target Enzyme | Inhibition Metric (Ki/IC50) | Reference |

|---|---|---|---|

| 2-Amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 µM (Ki) | nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 µM (Ki) | nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | AChE | 0.129 µM (Ki) | nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | BChE | 0.083 µM (Ki) | nih.gov |

| 2-(3-phenyl)ureidothiazol-4-formamide derivative | PI3Kα | 36.58% inhibition | nih.gov |

| 2-(3-phenyl)ureidothiazol-4-formamide derivative | VEGFR-2 | 58.44% inhibition | nih.gov |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | 0.95 µg/ml (IC50) | plos.org |

| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivative (6a) | Superoxide radical | 17.2 µg/mL (IC50) | nih.gov |

| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivative (6e) | Superoxide radical | comparable to standard | nih.gov |

Receptor Binding Studies and Ligand-Target Interactions

The interaction of 2-aminothiazole derivatives with their molecular targets often involves specific binding interactions. For instance, the anticancer drug Dasatinib, which contains a 2-aminothiazole core, binds to the active conformation of the Bcr-Abl kinase. semanticscholar.org This binding is a key factor in its efficacy against chronic myelogenous leukemia.

Molecular docking studies have provided insights into the binding modes of these compounds. For example, the docking of 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole (B1298763) with hCA I, hCA II, AChE, and BChE revealed estimated binding energies of -6.75, -7.61, -7.86, and -7.96 kcal/mol, respectively, indicating strong binding. nih.gov In the case of mtFabH inhibitors, modeling studies showed that the 2-amino group of methyl 2-amino-5-methylthiazole-4-carboxylate is positioned near His244 in the active site. plos.org For thiazole (B1198619) carboxamide derivatives targeting cyclooxygenase (COX) enzymes, docking studies revealed that a t-butyl group can stabilize the molecule within the COX-1 binding pocket through hydrophobic interactions. nih.gov

Cellular Pathway Modulation and Signal Transduction Analysis in Cell Lines

The biological effects of 2-aminothiazole derivatives are a direct consequence of their ability to modulate cellular pathways. In cancer research, these compounds have been shown to induce antiproliferative effects in various cell lines. For example, a series of 2-amino-thiazole-4-carboxamides exhibited moderate anti-proliferative activities in MCF7 (breast cancer) and NCI-H1650 (lung cancer) cells. jst.go.jp Compound 6m from this series showed IC50 values of 0.47 µM in MCF7 cells and 1.1 µM in NCI-H1650 cells. jst.go.jp

Other derivatives have shown potent and selective antiproliferative activity against human K562 leukemia cells. nih.gov The introduction of a 2-(3-phenyl)ureidothiazol-4-formamide scaffold led to compounds that inhibited cell proliferation in both MDA-MB-231 and HepG2 cell lines, with some being more potent than the established drug Sorafenib. nih.gov The mechanism often involves the inhibition of key signaling molecules like kinases, leading to cell cycle arrest and apoptosis. nih.gov

Preclinical Efficacy Studies in Non-Human Biological Models (e.g., Animal Models of Disease)

The therapeutic potential of 2-aminothiazole derivatives has been evaluated in preclinical animal models. For instance, N-acyl-2-aminothiazoles, identified as CDK2/cycE inhibitors, have demonstrated antitumor activity in mice. nih.gov Another study identified a potent and selective inhibitor of Tec family kinase (Itk), which subsequently inhibited anti-TCR antibody-induced IL-2 production in mice in vivo. nih.gov

In a mouse model of experimental dry eye, topical application of 5-aminoimidazole-4-carboxamide-1-β-d-ribofuranoside (AICAR), a related imidazole (B134444) carboxamide, led to significant improvements in clinical parameters. nih.gov Treatment with 0.01% AICAR resulted in a marked decrease in ocular surface inflammation, suggesting its potential as a therapeutic agent for dry eye disease. nih.gov

Structure-Activity Relationship (SAR) Investigations for Specific Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of 2-aminothiazole derivatives. Research has shown that modifications at various positions of the thiazole ring significantly impact biological activity.

For anticancer activity, SAR studies on combretastatin (B1194345) A-4 (CA-4) analogues revealed that a 3,4,5-trimethoxy substituted A-ring and a 4-methoxy substituted B-ring are important for antiproliferative effects. nih.gov The incorporation of a methyl group at the C4 or C5 position of the thiazole core has been shown to decrease cytotoxic potency. nih.gov In contrast, the introduction of a phenyl group at the C4-position or a bromo group at the C5-position can enhance activity. nih.gov For inhibitors of lysine-specific demethylase 1 (LSD1), the amino carboxamide benzothiazole (B30560) series has been explored to establish a clear SAR map. researchgate.net

In the context of antimicrobial activity, SAR analysis of derivatives targeting M. tuberculosis indicated that while some compounds are potent against the whole cell, they may not inhibit the intended enzyme target, mtFabH, suggesting alternative mechanisms of action. plos.org The nature of the substituent at the 2-amino position and the 5-position of the thiazole ring were found to be critical for activity. plos.org

Table 2: Structure-Activity Relationship Highlights for 2-Aminothiazole Derivatives

| Target | Favorable Substitutions | Unfavorable Substitutions | Reference |

|---|---|---|---|

| Anticancer (general) | Phenyl group at C4, Bromo group at C5 | Methyl group at C4 or C5 | nih.gov |

| Anticancer (LSD1) | Amino carboxamide on benzothiazole | - | researchgate.net |

| Antimicrobial (M. tuberculosis) | Benzyl group at C5 (whole cell) | - | plos.org |

| Enzyme Inhibition (hCA I) | 4-chlorophenyl at C4 | - | nih.gov |

| Enzyme Inhibition (hCA II, AChE, BChE) | 4-bromophenyl at C4 | - | nih.gov |

Target Identification and Validation Methodologies at the Molecular Level

Identifying the specific molecular targets of 2-aminothiazole derivatives is essential for understanding their mechanism of action. A common approach involves screening compounds against a panel of known enzymes or receptors. For example, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated for their anti-inflammatory activity, and subsequent enzyme assays identified COX-1 as the primary molecular target. nih.gov

In some cases, target identification is guided by the structure of a known bioactive molecule. For instance, derivatives of 2-aminothiazole were designed based on the structure of the natural product thiolactomycin (B1682310) to target the β-ketoacyl-ACP synthase mtFabH in M. tuberculosis. plos.org While some of the synthesized compounds did inhibit the enzyme, the most potent anti-tubercular compound in the series did not, indicating that it acts on a different target. plos.org This highlights the importance of validating the identified target.

Elucidation of Mechanisms of Action through Biochemical and Biophysical Assays

A variety of biochemical and biophysical assays are employed to elucidate the precise mechanism of action of 2-aminothiazole derivatives. Enzyme kinetics studies, such as the determination of Ki values, provide quantitative measures of inhibitory potency. nih.gov Cellular assays, like the MTT assay, are used to assess the antiproliferative effects of these compounds on cancer cell lines. jst.go.jp

For anti-inflammatory compounds, assays measuring the inhibition of COX and lipoxygenase (LOX) enzymes are utilized. nih.gov In the case of the 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, it was found that they were selective inhibitors of COX-1, with little to no activity against LOX. nih.gov Further investigation into the mechanism of action often involves molecular docking studies to visualize the binding interactions between the compound and its target protein, providing a rationale for the observed biological activity. nih.govnih.govnih.gov

Supramolecular Chemistry and Self Assembly of 2 Amino 5 Methylthiazole 4 Carboxamide

Crystal Engineering and Hydrogen Bonding Motifs in Solid-State Structures

Crystal engineering of 2-amino-5-methylthiazole-4-carboxamide and its derivatives focuses on the rational design of solid-state architectures through the control of intermolecular interactions. The primary tool in this endeavor is the hydrogen bond, which dictates the packing of molecules in the crystal lattice. While the specific crystal structure of this compound is not widely reported in publicly available literature, the supramolecular behavior of closely related 2-aminothiazole (B372263) derivatives provides significant insight into the probable hydrogen bonding motifs.

A predominant and highly predictable hydrogen-bonding pattern observed in the crystal structures of numerous 2-aminothiazole derivatives is the formation of centrosymmetric dimers. These dimers are often characterized by the robust R²₂(8) graph set motif, where two molecules are linked by a pair of N-H···O or N-H···N hydrogen bonds. For instance, in the molecular adducts of 2-aminothiazole derivatives with carboxylic acids, the carboxylate group and the aminothiazole moiety (specifically the amino group and the thiazole (B1198619) ring nitrogen) are frequently involved in forming these R²₂(8) dimers. nih.govuq.edu.au

In a related compound, 2-amino-5,5-dimethylthiazol-4(5H)-one, the molecular packing is characterized by chains of hydrogen-bonded dimers forming centrosymmetric R²₂(8) ring motifs via N—H⋯N hydrogen bonds. This recurring motif underscores its stability and prevalence in the crystal structures of aminothiazole-containing compounds. The planarity of the thiazole ring, coupled with the hydrogen bonding capabilities of the amino and carboxamide groups, allows for the formation of extended networks, including linear chains and two- or three-dimensional arrays. uq.edu.au

The interplay of different hydrogen bond donors and acceptors can also give rise to more complex motifs. For example, a subsidiary interaction between an amino proton and a carboxylate oxygen can complete a linear hydrogen-bonded chain, further stabilizing the crystal structure. nih.gov The presence of the methyl group at the 5-position of the thiazole ring in this compound can also influence the crystal packing through steric effects and weak C-H···O or C-H···π interactions, leading to diverse and intricate solid-state architectures.

Table 1: Common Hydrogen Bonding Motifs in 2-Aminothiazole Derivatives

| Motif |

Co-crystallization and Salt Formation Strategies

Co-crystallization and salt formation are powerful strategies in crystal engineering to modify the physicochemical properties of a compound, such as solubility, stability, and bioavailability, without altering its covalent structure. The this compound molecule is an excellent candidate for these strategies due to the presence of both basic (amino group, thiazole nitrogen) and weakly acidic (amide N-H) functionalities, as well as a hydrogen-bond-accepting carbonyl group.

A common approach involves the co-crystallization of 2-aminothiazole derivatives with carboxylic acids. nih.gov These interactions often lead to the formation of salts through proton transfer from the carboxylic acid to the more basic thiazole ring nitrogen or the exocyclic amino group. The resulting carboxylate anion and the protonated aminothiazolium cation then self-assemble into highly ordered structures, stabilized by strong charge-assisted hydrogen bonds. nih.govuq.edu.au

The dominant supramolecular synthon in these co-crystals is frequently the R²₂(8) graph set dimer, formed between the carboxylate group of the co-former and the N-H group of the aminothiazole and the protonated ring nitrogen. nih.govuq.edu.au This robust and predictable interaction allows for a degree of control over the resulting crystal structure. The choice of carboxylic acid co-former, including its size, shape, and the presence of other functional groups, can be used to tune the architecture and properties of the resulting co-crystal. For example, studies on 2-aminothiazole adducts with indole-2-carboxylic acid, N-methylpyrrole-2-carboxylic acid, and thiophene-2-carboxylic acid have all demonstrated the formation of such hydrogen-bonded dimer associations. nih.govresearchgate.netqut.edu.au

Beyond simple carboxylic acids, a wide range of co-formers can be explored, including other organic acids, phenols, and even other neutral molecules capable of hydrogen bonding. The versatility of the hydrogen bonding sites on the this compound molecule opens up a vast landscape for the design of novel multi-component crystalline materials.

Table 2: Examples of Co-crystal/Salt Formation with 2-Aminothiazole Derivatives

| 2-Aminothiazole Derivative |

Self-Assembled Monolayers and Nanostructure Formation

The ability of molecules to spontaneously organize into well-defined structures is the foundation of bottom-up nanotechnology. While specific research on the self-assembled monolayers (SAMs) and nanostructure formation of this compound is not extensively documented, the functional groups present in the molecule suggest a strong potential for such applications. The thiazole ring, particularly the sulfur atom, can exhibit an affinity for certain metal surfaces, such as gold, which is a common substrate for SAMs.

Studies on related thiazole and thiadiazole derivatives have demonstrated their ability to functionalize and stabilize gold nanoparticles (AuNPs). For instance, 5-amino-2-mercapto-1,3,4-thiadiazole and 2,5-dimercapto-1,3,4-thiadiazole (B142945) have been used to create stable, functionalized AuNPs. nih.gov The amino and thiolate groups on the surface of these nanoparticles can then be used to self-assemble on gold electrodes. nih.gov This suggests that this compound, through its thiazole sulfur or by suitable modification to introduce a thiol group, could be employed to create functionalized nanoparticles with specific recognition or catalytic properties.

Furthermore, a recent study has explored the use of a thiazolamide derivative in a nanodelivery system. acs.org This system utilized carbon nanohorns to adsorb the thiazolamide molecules through van der Waals forces, followed by encapsulation with polydopamine via a self-assembly process. acs.org This approach highlights the potential for incorporating this compound into more complex nanostructures for applications in areas such as targeted drug delivery or advanced materials. The self-assembly would be driven by a combination of hydrogen bonding, π-π stacking between the thiazole rings, and van der Waals interactions.

Host-Guest Chemistry and Inclusion Complexes

Host-guest chemistry involves the formation of inclusion complexes where a smaller "guest" molecule fits into a cavity of a larger "host" molecule. This area of supramolecular chemistry holds promise for applications in sensing, catalysis, and drug delivery. There is limited specific information on the host-guest chemistry of this compound. However, the structural features of the molecule suggest it could act as a guest for various macrocyclic hosts.

For example, cucurbit[n]urils, a class of macrocyclic host molecules with a hydrophobic cavity and hydrophilic carbonyl portals, are known to form stable inclusion complexes with a variety of guest molecules, including heterocyclic compounds. A study on the interaction between tetramethyl cucurbit sigmaaldrich.comuril and 2-heterocyclic-substituted benzimidazoles demonstrated the formation of host-guest complexes. rsc.org The inclusion of the guest molecule within the host cavity can alter its photophysical properties, such as fluorescence, and improve its solubility. rsc.org

Given the aromatic nature of the thiazole ring and the presence of various functional groups, this compound could potentially form inclusion complexes with hosts like cyclodextrins, calixarenes, and cucurbiturils. The formation of such complexes would be driven by a combination of hydrophobic interactions between the thiazole and methyl groups and the host's cavity, as well as hydrogen bonding between the amino and carboxamide groups and the host's portal or rim. The encapsulation of this compound within a host molecule could lead to enhanced stability, controlled release, and modified reactivity, opening avenues for its application in various fields.

Applications in Materials Science and Advanced Chemical Technologies

Role as a Monomer or Building Block for Polymers and Macromolecules

While direct polymerization of 2-Amino-5-methylthiazole-4-carboxamide is not extensively documented, its derivatives, particularly 2-aminothiazoles, are recognized for their potential in polymer synthesis. jocpr.com The amino group and the carboxamide group can serve as reactive sites for polymerization reactions. For instance, the amino group can react with compounds containing two or more functional groups, such as diacyl chlorides or diisocyanates, through condensation polymerization to form polyamides or polyureas, respectively.

Furthermore, derivatives of 2-aminothiazole (B372263) have been investigated in the synthesis of various polymers. jocpr.com The structural versatility of the 2-aminothiazole scaffold allows for the introduction of various substituents, influencing the properties of the resulting polymers. nih.gov

Incorporation into Functional Materials (e.g., Optoelectronic Materials, Liquid Crystals)

The thiazole (B1198619) ring system is a key component in various functional organic materials due to its electronic properties. While direct applications of this compound in optoelectronic materials are not widely reported, related thiazole derivatives have shown promise. The inherent planarity and conjugation within the thiazole ring can facilitate charge transport, a crucial property for organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).